4-Hydroxy-8-methylquinoline-2-carboxylic acid
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Overview
Description
4-Hydroxy-8-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the fourth position, a methyl group at the eighth position, and a carboxylic acid group at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
4-Hydroxy-8-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
It’s known that quinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, 8-hydroxyquinoline-2-carboxylic acid, a related compound, is known to be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .
Result of Action
Quinoline derivatives are known to have diverse biological and pharmaceutical activities .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metals, ionic liquid mediated reactions, and ultrasound irradiation reactions .
Preparation Methods
The synthesis of 4-Hydroxy-8-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .
In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve the efficiency and yield of the desired product while minimizing environmental impact .
Chemical Reactions Analysis
4-Hydroxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-8-methylquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-8-methylquinoline-2-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its broad range of biological activities, including antimicrobial and anticancer effects.
4-Hydroxy-2-methylquinoline: Used as an intermediate in the synthesis of pharmaceutical compounds.
Quinoline-4-carboxylic acid: Another quinoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHTOPIOBVQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323090 |
Source
|
Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-56-5 |
Source
|
Record name | NSC403027 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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